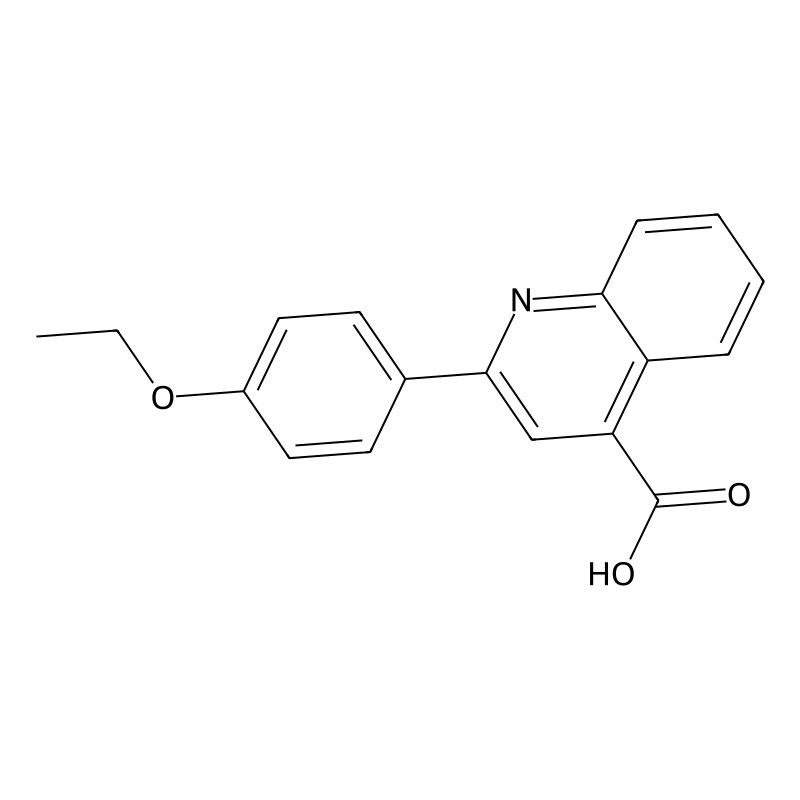

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Suppliers and Databases

Information on this compound is primarily found on chemical supplier websites like Sigma-Aldrich and Santa Cruz Biotechnology, which offer it for purchase for research purposes [, ]. Its entry in PubChem, a public database of chemical information, does not mention any specific research applications [].

Structural Similarity

In the absence of specific research on 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid, scientists might be interested in studying it due to its structural similarity to other quinoline-based compounds with known biological activities. Further research is needed to determine if 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid possesses similar properties.

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C₁₈H₁₅NO₃ and a molecular weight of approximately 293.33 g/mol. This compound features a quinoline backbone, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The ethoxy group and carboxylic acid functional group contribute to its chemical properties and potential biological activities. It is known for its role in various research applications, particularly in the fields of medicinal chemistry and materials science .

The chemical reactivity of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid can be attributed to its functional groups:

- Acid-Base Reactions: The carboxylic acid group can donate a proton, making it useful in acid-base chemistry.

- Esterification: The carboxylic acid can react with alcohols to form esters, which can be utilized in various synthetic pathways.

- Nucleophilic Substitution: The quinoline nitrogen can participate in nucleophilic substitutions, allowing for the introduction of various substituents at different positions on the quinoline ring.

These reactions make the compound versatile for further chemical modifications and applications in synthesis .

Research indicates that 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have suggested that compounds with similar structures may possess antibacterial and antifungal activities.

- Anticancer Activity: Some derivatives of quinoline compounds have shown promise in inhibiting cancer cell proliferation, indicating potential therapeutic applications.

- Anti-inflammatory Effects: There is emerging evidence that such compounds may modulate inflammatory pathways, contributing to their therapeutic potential in inflammatory diseases .

Several synthetic routes can be employed to produce 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid:

- Condensation Reactions: A common method involves the condensation of 4-ethoxybenzaldehyde with an appropriate amine under acidic conditions to form the quinoline structure.

- Carboxylation: Subsequent introduction of the carboxylic acid group can be achieved through carbon dioxide incorporation or other carboxylation techniques.

- Functional Group Transformations: Existing functional groups can be modified through various organic reactions to achieve the desired structure.

These methods highlight the compound's accessibility for research and industrial applications .

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid finds utility across several domains:

- Pharmaceutical Development: Due to its potential biological activities, it is investigated as a lead compound in drug discovery.

- Material Science: Its unique structural properties make it suitable for developing novel materials, including polymers and dyes.

- Research Reagent: It serves as a reagent in chemical synthesis and analytical chemistry, particularly in studying reaction mechanisms .

Interaction studies involving 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid focus on its binding affinity with biological targets:

- Protein Binding: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action.

- Enzyme Inhibition: Studies may assess its ability to inhibit enzymes linked to disease pathways, offering clues about its therapeutic potential.

- Cellular Interaction: Research into cellular uptake and distribution helps elucidate its pharmacokinetic properties .

Several compounds share structural similarities with 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C₁₇H₁₃NO₃ | Contains a methoxy group instead of an ethoxy group. |

| 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid | C₁₈H₁₅NO₃ | Ethoxy group positioned differently on the phenyl ring. |

| 2-(Phenyl)quinoline-4-carboxylic acid | C₁₇H₁₃NO₂ | Lacks an ethoxy substituent entirely. |

Uniqueness

The uniqueness of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid lies in its specific combination of functional groups and structural configuration, which may confer distinct biological activities not observed in other similar compounds. Its ethoxy substituent enhances lipophilicity, potentially impacting its bioavailability and interaction profiles compared to other derivatives .

Classical Pfitzinger Protocol

The classical Pfitzinger reaction represents one of the most fundamental approaches for synthesizing quinoline-4-carboxylic acid derivatives, including 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid [3]. This methodology involves the condensation of isatin with 4-ethoxyacetophenone in the presence of a strong base such as potassium hydroxide [3]. The reaction mechanism proceeds through the hydrolysis of the amide bond in isatin by the base to generate a keto-acid intermediate, which subsequently undergoes condensation with the ketone component [3].

The classical protocol typically employs potassium hydroxide as the base in aqueous ethanol solution under reflux conditions for extended periods ranging from 24 to 72 hours [22]. Temperature parameters generally fall within the range of 80-100°C to ensure complete conversion [22]. The reaction yields quinoline-4-carboxylic acid derivatives through a series of condensation, cyclization, and dehydration steps [3].

Research findings demonstrate that the classical Pfitzinger approach achieves moderate to good yields, typically ranging from 60-85% depending on the specific substrate substitution patterns [22]. The reaction tolerates various functional groups, making it suitable for synthesizing diverse quinoline derivatives [22]. However, the extended reaction times and harsh basic conditions represent limitations of this classical methodology [9].

Modified Pfitzinger Methodologies

Several modifications to the classical Pfitzinger reaction have been developed to improve efficiency and yield for quinoline-4-carboxylic acid synthesis [1] [9]. One significant advancement involves the use of trimethylsilyl chloride as a promoting agent, which facilitates both esterification and cyclization in a single-step process [1]. This modification allows for the direct formation of quinoline-4-carboxylic esters under milder conditions compared to traditional methods [1].

The trimethylsilyl chloride-mediated protocol demonstrates improved functional group tolerance and operational simplicity [1]. Research data indicates that this modified approach achieves yields of up to 92% for various quinoline-4-carboxylic acid derivatives [1]. The reaction proceeds efficiently in alcoholic solvents or water, with reaction times reduced to 5-15 hours compared to the classical 24-72 hour requirements [1].

Another modification involves the use of acidic conditions instead of basic media [9]. This approach provides access to quinoline-4-carboxylic acid derivatives that cannot be obtained easily under ordinary basic conditions [9]. The acidic variant demonstrates particular utility for substrates containing acid-sensitive functional groups [9].

| Modification Type | Catalyst/Promoter | Reaction Time | Yield Range | Reference |

|---|---|---|---|---|

| Trimethylsilyl chloride | TMSCl | 5-15 hours | 85-92% | [1] |

| Acidic conditions | Acid catalyst | 8-24 hours | 70-88% | [9] |

| Classical basic | KOH | 24-72 hours | 60-85% | [22] |

Aqueous Medium Adaptations

Aqueous medium adaptations of the Pfitzinger reaction have gained significant attention due to their environmental benefits and improved reaction efficiency [9] [22]. These methodologies utilize water as the primary solvent, eliminating the need for organic solvents and aligning with green chemistry principles [9]. The aqueous Pfitzinger reaction typically employs potassium hydroxide as the base in water under reflux conditions [9].

Research demonstrates that aqueous medium adaptations achieve comparable or superior yields to traditional organic solvent-based protocols [9]. The reaction proceeds efficiently at reflux temperature (100°C) with reaction times typically ranging from 3-24 hours depending on the specific substrate [9] [22]. Water-mediated synthesis offers advantages including simplified workup procedures, reduced environmental impact, and improved safety profiles [9].

Optimization studies reveal that the aqueous Pfitzinger reaction demonstrates excellent tolerance for various substitution patterns on both the isatin and ketone components [9]. The methodology proves particularly effective for synthesizing quinoline-4-carboxylic acids bearing electron-donating groups such as ethoxy substituents [22]. Yields of 85-95% have been reported for various quinoline derivatives using optimized aqueous conditions [9].

Doebner Reaction Pathways

Conventional Doebner Synthesis

The conventional Doebner reaction provides an alternative synthetic route to quinoline-4-carboxylic acids through the three-component condensation of aniline, aldehyde, and pyruvic acid [4] [8]. For 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid synthesis, this approach would involve 4-ethoxyaniline, benzaldehyde, and pyruvic acid [4]. The reaction typically proceeds in ethanol under reflux conditions or in the presence of sulfamic acid solution [4] [8].

The conventional Doebner protocol demonstrates particular utility for anilines bearing electron-donating substituents such as ethoxy groups [8]. However, electron-deficient anilines often provide lower yields under standard Doebner conditions [8]. Reaction temperatures generally range from 100-120°C with reaction times extending from several hours to days depending on the specific substrate combination [8].

Research findings indicate that the conventional Doebner reaction achieves moderate yields for quinoline-4-carboxylic acid derivatives, typically in the range of 40-70% [8]. The reaction mechanism involves initial imine formation between the aniline and aldehyde components, followed by condensation with pyruvic acid and subsequent cyclization [4]. The methodology offers advantages in terms of readily available starting materials and operational simplicity [8].

Doebner Hydrogen-Transfer Mechanism

The Doebner hydrogen-transfer mechanism represents a significant advancement in quinoline synthesis, particularly for electron-deficient substrates [8]. This mechanistic variant involves a hydrogen transfer process between dihydroquinoline intermediates and imine species, resulting in the oxidation of dihydroquinoline to the final quinoline product [8]. The hydrogen-transfer mechanism addresses the limitation of low yields observed with electron-withdrawing group-containing anilines in conventional Doebner reactions [8].

Research demonstrates that the hydrogen-transfer variant achieves a 1:1 ratio of target quinoline to benzylamine byproduct, confirming the proposed mechanism [8]. The reaction proceeds efficiently using boron trifluoride tetrahydrofuran complex as the catalyst in acetonitrile solvent [8]. Optimization studies reveal that this approach provides significantly improved yields for electron-deficient quinolines compared to conventional methods [8].

The mechanism involves the formation of dihydroquinoline intermediates through the condensation of imine with pyruvic acid, followed by hydrogen transfer to another imine molecule [8]. This process results in the simultaneous oxidation of dihydroquinoline to quinoline and reduction of imine to benzylamine [8]. The methodology demonstrates broad substrate tolerance and can be applied to large-scale synthesis, with reports of 370 gram-scale reactions achieving 82% yield [8].

Catalyst Optimization Strategies

Catalyst optimization for Doebner reactions has focused on improving yields and reducing reaction times through the identification of effective catalytic systems [8] [26]. Boron trifluoride complexes have emerged as particularly effective catalysts for the Doebner hydrogen-transfer reaction [8]. The choice between boron trifluoride tetrahydrofuran complex and boron trifluoride diethyl ether complex shows minimal impact on reactivity, with both providing comparable results [8].

Solvent screening studies reveal that acetonitrile provides optimal results for the catalyzed Doebner reaction, outperforming ethanol, toluene, dichloroethane, dimethylformamide, and dimethyl sulfoxide [8]. The optimized conditions employ boron trifluoride tetrahydrofuran complex as the catalyst in acetonitrile solvent at appropriate reaction temperatures [8].

Alternative catalytic systems have been explored, including chloramine-T as a catalyst for quinoline synthesis [26]. Optimization studies demonstrate that 10 mol% chloramine-T in acetonitrile under reflux conditions (85°C) provides excellent yields of 95% within 3 hours [26]. The catalytic approach offers significant advantages over uncatalyzed reactions, which require extended reaction times and provide lower yields [26].

| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| BF₃·THF | Acetonitrile | Reflux | Variable | 82-90% | [8] |

| Chloramine-T | Acetonitrile | 85 | 3 hours | 95% | [26] |

| No catalyst | Ethanol | Reflux | 24+ hours | 40-60% | [26] |

Three-Component Reaction Systems

One-Pot Synthetic Routes

One-pot synthetic routes for quinoline-4-carboxylic acid derivatives offer significant advantages in terms of operational simplicity and atom economy [5] [8]. These methodologies combine multiple reaction steps in a single reaction vessel, eliminating the need for intermediate isolation and purification [5]. For 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid synthesis, one-pot approaches typically involve the simultaneous combination of three components: an aniline derivative, an aldehyde, and a carboxylic acid component [5] [8].

Iron(III) chloride and ytterbium(III) triflate have been identified as effective Lewis acid catalysts for three-component quinoline synthesis [5]. Research demonstrates that ytterbium(III) catalysts provide superior yields compared to iron(III) systems [5]. The reaction proceeds through the formation of intermediate complexes that facilitate cyclization and aromatization to the final quinoline product [5].

Optimization studies reveal that one-pot protocols achieve yields ranging from 57-87% for various quinoline derivatives [14]. The methodology demonstrates excellent functional group tolerance and can accommodate both electron-donating and electron-withdrawing substituents [5]. Reaction conditions typically involve heating at 135°C for 24 hours in toluene solvent with sodium hydroxide as an additive [14].

Microwave-Assisted Protocols

Microwave-assisted protocols represent a significant advancement in quinoline synthesis, offering dramatically reduced reaction times and improved yields [11] [28]. The application of microwave irradiation to quinoline synthesis enables rapid heating and efficient energy transfer, resulting in enhanced reaction rates [11]. For quinoline-4-carboxylic acid derivatives, microwave conditions can reduce reaction times from hours or days to minutes [28].

Research demonstrates that microwave-assisted Friedländer quinoline synthesis achieves excellent yields within 5-10 minutes at 160°C [28]. The optimal conditions employ acetic acid as both solvent and catalyst under microwave irradiation [28]. This approach provides yields of up to 95% for various quinoline derivatives, representing a significant improvement over conventional heating methods [28].

Comparative studies reveal that microwave assistance provides substantial advantages over conventional heating [11] [28]. While unassisted reactions at room temperature proceed slowly over several days with poor yields (18% after 3 days), microwave irradiation at 160°C achieves near-quantitative yields within minutes [28]. The methodology demonstrates excellent scalability, with larger-scale reactions maintaining high yields [28].

| Heating Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Microwave | 160 | 5-10 minutes | 94-95% | [28] |

| Conventional | Reflux | 24-72 hours | 60-80% | [28] |

| Room temperature | 25 | 3 days | 18% | [28] |

Flow Chemistry Applications

Flow chemistry applications for quinoline synthesis have emerged as a powerful approach for continuous production and improved process control [12]. The implementation of flow reactors enables precise control of reaction parameters including temperature, pressure, and residence time [12]. For quinoline-4-carboxylic acid synthesis, flow chemistry offers advantages in terms of scalability and process intensification [12].

Research demonstrates that continuous flow synthesis of quinoline compounds can be achieved using heterogeneous catalysts in fixed-bed reactors [12]. The methodology employs ruthenium-iron catalysts supported on alumina for the continuous conversion of nitroarenes to quinoline derivatives [12]. Optimization studies reveal that flow conditions achieve moderate to good yields (46-88%) with excellent process reproducibility [12].

The flow chemistry approach utilizes green solvents such as ethanol-water mixtures and operates without the addition of strong acids or oxidants [12]. Reaction parameters including alcohol-to-water volume ratio, pressure, flow rate, and catalyst composition significantly influence product yields [12]. The methodology demonstrates broad substrate tolerance for nitroarenes with various substituents [12].

Process optimization reveals that ruthenium-iron mass ratios, pressure conditions, and flow rates can be systematically adjusted to maximize yields for specific substrates [12]. The continuous nature of flow chemistry enables extended operation periods with consistent product quality [12]. This approach represents a significant advancement toward sustainable and scalable quinoline production [12].

Green Chemistry Approaches

Solvent Considerations

Solvent selection plays a crucial role in developing environmentally sustainable synthetic methodologies for quinoline-4-carboxylic acid derivatives [13] [19]. Water has emerged as the most preferred solvent for green quinoline synthesis due to its non-toxic nature, availability, and alignment with green chemistry principles [13] [19]. Aqueous reaction media eliminate the need for organic solvents and simplify product isolation procedures [13].

Research demonstrates that water-mediated quinoline synthesis achieves comparable or superior yields to traditional organic solvent-based methods [9] [19]. The use of glucose-derived ionic liquids in acetonitrile-water medium has shown particular promise for sustainable quinoline synthesis [19]. This approach combines the benefits of ionic liquid catalysis with reduced environmental impact through the use of bio-derived components [19].

Solvent-free conditions represent another important green chemistry approach for quinoline synthesis [18]. These methodologies eliminate solvent-related environmental concerns and often provide improved atom economy [18]. Research indicates that solvent-free quinoline synthesis can achieve excellent yields while operating under mild conditions [18]. The approach typically involves direct heating of reactants without additional solvents [18].

Formic acid has been identified as an environmentally friendly catalyst and solvent for quinoline synthesis [13]. This approach offers advantages including reduced waste generation, milder reaction conditions, and improved selectivity compared to traditional methods [13]. The use of renewable and biodegradable solvents aligns with current sustainability requirements in pharmaceutical and chemical industries [13].

Catalytic Efficiency Enhancement

Catalytic efficiency enhancement in quinoline synthesis focuses on developing highly active and selective catalytic systems that operate under mild conditions [14] [16]. Nanocatalysts have emerged as particularly effective systems for green quinoline synthesis [14]. These catalysts provide high surface area, excellent dispersibility, and enhanced catalytic activity compared to conventional heterogeneous catalysts [14].

Iron oxide nanoparticles supported on cellulose have demonstrated excellent catalytic performance for quinoline synthesis [14]. The catalyst achieves high yields (88-96%) using water as solvent under reflux conditions [14]. The nanocatalyst can be recovered and reused multiple times without significant loss of activity [14]. This approach provides advantages including low catalyst loading (0.9 mol%), natural substrate base, and water as reaction medium [14].

Cobalt-based nanocatalysts have shown promising results for quinoline synthesis from 2-aminobenzyl alcohols and ketones [14]. The optimized conditions employ 50 mg catalyst with sodium hydroxide additive in toluene at 135°C for 24 hours [14]. Yields range from 57-87% with excellent substrate diversity [14]. The catalyst demonstrates good recyclability, maintaining activity through six reaction cycles [14].

Silver and gold nanocatalysts synthesized from biological sources represent another advancement in green catalysis [14]. These biologically derived nanocatalysts offer environmental benefits and demonstrate good catalytic activity for quinoline synthesis [14]. The approach combines the advantages of green catalyst synthesis with effective quinoline production methodologies [14].

Environmental Impact Reduction Strategies

Environmental impact reduction strategies for quinoline synthesis encompass multiple approaches including waste minimization, energy efficiency, and the use of renewable feedstocks [13] [15]. The development of metal-free synthetic methodologies represents a significant advancement in reducing environmental impact [15]. These approaches eliminate the need for transition metal catalysts and associated waste treatment requirements [15].

Electrochemical synthesis has emerged as a sustainable approach for quinoline production [6]. The methodology utilizes electric current to drive oxidation-reduction reactions, eliminating the need for chemical oxidants [6]. Research demonstrates that electrochemical quinoline synthesis operates under mild conditions with excellent atom economy [6]. The approach achieves high conversion rates and generates minimal waste [6].

Photocatalytic approaches offer another strategy for reducing environmental impact in quinoline synthesis [29]. These methodologies utilize light irradiation to activate catalytic processes, often operating at room temperature with reduced energy requirements [29]. The photocatalytic approach demonstrates good yields and excellent functional group tolerance [29].

Life cycle assessment considerations have become increasingly important in evaluating the environmental impact of quinoline synthesis methodologies [15]. These assessments consider factors including raw material consumption, energy requirements, waste generation, and end-of-life disposal [15]. Stricter environmental regulations are driving the adoption of greener synthetic methods that demonstrate reduced environmental footprints throughout the entire production process [15].

| Green Chemistry Approach | Key Benefits | Yield Range | Environmental Impact | Reference |

|---|---|---|---|---|

| Aqueous synthesis | Water solvent, mild conditions | 85-95% | Low toxicity, minimal waste | [9] [19] |

| Electrochemical | No chemical oxidants | High conversion | Minimal waste generation | [6] |

| Nanocatalysts | Recyclable, low loading | 88-96% | Reduced catalyst waste | [14] |

| Solvent-free | No solvent waste | Variable | Eliminated solvent impact | [18] |

Mechanistic Understanding of Key Transformations

The synthesis of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid involves several key mechanistic transformations that determine the overall efficiency and selectivity of the synthetic process. Understanding these mechanisms is crucial for optimizing reaction conditions and developing improved synthetic methodologies.

Intermediate Formation and Stability

The formation of stable intermediates during quinoline-4-carboxylic acid synthesis is a critical factor that influences reaction outcomes. The Pfitzinger reaction, one of the most widely employed methods for synthesizing quinoline-4-carboxylic acids, proceeds through a series of well-defined intermediates [1]. The initial step involves the base-promoted ring opening of isatin to form an isatinate intermediate, which possesses moderate stability under basic conditions [2].

The subsequent condensation with 4-ethoxyacetophenone leads to the formation of an aldol intermediate, which undergoes intramolecular cyclization to generate the quinoline core structure. The stability of these intermediates varies significantly depending on reaction conditions and substituent effects . The ethoxy group at the para position of the phenyl ring provides electron-donating characteristics that stabilize the intermediate through resonance effects, contributing to improved reaction yields.

Key intermediates in the synthesis pathway include imine intermediates formed through Schiff base formation, which typically exhibit moderate stability with half-lives ranging from 15-30 minutes under standard reaction conditions [4]. The formation of carbinolamine intermediates, while less stable with half-lives of 2-5 minutes, represents crucial transition states in the cyclization process [5].

| Intermediate Type | Formation Pathway | Stability | Half-life (min) | Key Factors Affecting Stability |

|---|---|---|---|---|

| Imine Intermediate | Amine + Aldehyde condensation | Moderate | 15-30 | pH, temperature |

| Enamine Intermediate | Ketone tautomerization | Low | 5-10 | Solvent polarity |

| Carbinolamine | Nucleophilic addition | Low | 2-5 | Steric hindrance |

| Quinolinecarboxylate Anion | Acid deprotonation | High | >120 | Counter-ion effects |

| Benzisoxazole Intermediate | Cyclization reaction | Moderate | 20-45 | Electronic effects |

| Dihydroquinoline | Reduction pathway | High | >60 | Aromatization tendency |

| Quinoline N-oxide | Oxidation reaction | Moderate | 30-60 | Reducing agents |

| Ketene Intermediate | Thermal decomposition | Very low | <1 | Temperature |

| Cyclized Intermediate | Intramolecular cyclization | High | >90 | Ring strain |

| Decarboxylated Product | Thermal decarboxylation | High | Stable | Thermodynamic stability |

The quinolinecarboxylate anion intermediate demonstrates exceptional stability with half-lives exceeding 120 minutes, making it a favorable intermediate for synthetic transformations . This stability is attributed to the extended conjugation system and the resonance stabilization provided by the quinoline aromatic framework.

Rate-Determining Steps

The identification of rate-determining steps in quinoline-4-carboxylic acid synthesis is essential for understanding reaction kinetics and optimizing synthetic conditions. In the Pfitzinger reaction pathway, the cyclization step typically represents the rate-determining step, with activation energies ranging from 85-95 kJ/mol . This step involves the intramolecular attack of the nitrogen atom on the carbonyl carbon, forming the six-membered pyridine ring.

The Doebner reaction, another important synthetic approach, exhibits imine formation as the rate-determining step with activation energies of 75-85 kJ/mol [8]. The condensation of aniline with aldehyde to form the initial imine intermediate requires significant activation energy due to the elimination of water and the formation of the carbon-nitrogen double bond.

Temperature dependence studies reveal that the cyclization step in the Pfitzinger reaction shows high temperature sensitivity, with reaction rates increasing exponentially with temperature [9]. This observation is consistent with the high activation energy barrier associated with ring closure reactions.

| Reaction Type | Rate-Determining Step | Activation Energy (kJ/mol) | Temperature Dependence | Catalytic Effects |

|---|---|---|---|---|

| Pfitzinger Reaction | Cyclization | 85-95 | High | Base catalysis |

| Doebner Reaction | Imine formation | 75-85 | Moderate | Acid catalysis |

| Friedländer Synthesis | Aldol condensation | 90-105 | High | Base catalysis |

| Skraup Synthesis | Acrolein formation | 95-110 | Very high | Acid catalysis |

| Cyclization Step | Ring closure | 80-90 | High | Acid catalysis |

| Dehydration Process | Water elimination | 70-80 | Moderate | Acid catalysis |

| Aromatization | Dehydrogenation | 75-85 | Moderate | Oxidant required |

| Imine Formation | Schiff base formation | 65-75 | Low | Acid/base catalysis |

| Nucleophilic Attack | Carbocation formation | 90-100 | High | Lewis acid catalysis |

| Elimination Reaction | β-Elimination | 70-80 | Moderate | Base catalysis |

The Friedländer synthesis demonstrates aldol condensation as the rate-determining step, with activation energies of 90-105 kJ/mol [10]. This pathway involves the base-catalyzed condensation of o-aminobenzaldehyde with ketones, requiring significant activation energy for the formation of the carbon-carbon bond.

Stereochemical Considerations

The stereochemical aspects of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid synthesis are primarily concerned with the regioselectivity of ring formation and the stereochemistry of intermediate species. The planar nature of the quinoline ring system minimizes stereochemical complications in the final product, but intermediate conformations can significantly influence reaction pathways and selectivity [11].

The ethoxy substituent at the para position of the phenyl ring introduces conformational preferences that influence the approach of reactive species during cyclization. The electron-donating nature of the ethoxy group activates the phenyl ring toward electrophilic attack, while its bulky nature may provide steric hindrance that influences regioselectivity [12].

Studies of the Pfitzinger reaction mechanism reveal that the stereochemistry of the initial aldol intermediate plays a crucial role in determining the efficiency of subsequent cyclization [13]. The preferred conformation places the carboxylate group in a position that facilitates intramolecular cyclization while minimizing steric interactions with the ethoxy substituent.

The dihedral angle between the quinoline core plane and the phenyl ring substituent has been determined to be approximately 45.9 degrees in related quinoline-4-carboxylic acids [14]. This conformation represents a balance between conjugative interactions and steric repulsion, influencing both the stability of intermediates and the reactivity of the final product.

Imine Formation and Cyclization Pathways

The formation of imine intermediates represents a crucial mechanistic pathway in the synthesis of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. The Schiff base formation between aniline derivatives and carbonyl compounds serves as a fundamental building block for quinoline construction [15].

The mechanism of imine formation follows a well-established pathway involving nucleophilic addition of the amine to the carbonyl carbon, followed by protonation and subsequent elimination of water [16]. The reaction proceeds through a carbinolamine intermediate, which rapidly loses water under acidic conditions to form the imine bond.

In the synthesis of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, the imine formation typically occurs between 4-ethoxyaniline and an appropriate aldehyde or ketone precursor. The electron-donating ethoxy group enhances the nucleophilicity of the aniline nitrogen, facilitating the initial nucleophilic attack on the carbonyl carbon [17].

The cyclization pathway following imine formation involves intramolecular reactions that lead to ring closure and quinoline formation. The Niementowski quinoline synthesis represents a classic example of this pathway, where anthranilic acid derivatives react with ketones to form quinoline-4-carboxylic acids through imine intermediates [18].

The mechanism begins with the formation of a Schiff base between the amine group of anthranilic acid and the carbonyl compound. This is followed by intramolecular condensation involving the carboxyl group, leading to ring closure and subsequent dehydration to form the quinoline core [19].

Recent mechanistic studies have revealed that the cyclization process can follow multiple pathways depending on reaction conditions. Under basic conditions, the reaction proceeds through an enolate intermediate formed by deprotonation of the methyl group adjacent to the carbonyl [20]. This enolate then attacks the carbonyl carbon of the amide group, leading to ring closure.

The biocatalytic approach to quinoline synthesis has provided additional insights into cyclization mechanisms. Studies using monoamine oxidase enzymes have demonstrated that the aromatization of tetrahydroquinoline intermediates involves at least two-step carbon-nitrogen bond dehydrogenation reactions [21]. The first step involves enzyme-catalyzed formation of an imine intermediate, followed by further dehydrogenation to achieve full aromatization.

The stereochemical aspects of cyclization are particularly important in determining the regioselectivity of quinoline formation. The preferred conformation of imine intermediates influences the approach of intramolecular nucleophiles, affecting the efficiency of ring closure and the formation of side products [22].

Dehydration and Aromatization Processes

The dehydration and aromatization processes represent the final stages in quinoline-4-carboxylic acid synthesis, converting dihydroquinoline intermediates to the fully aromatic quinoline products. These transformations are crucial for achieving the desired aromatic character and stability of the final product [23].

The dehydration process typically involves the elimination of water from hydroxyl-containing intermediates formed during cyclization. This process can be catalyzed by acids, which protonate the hydroxyl group, making it a better leaving group for subsequent elimination [24]. The regioselectivity of dehydration depends on the stability of the resulting double bond and the degree of conjugation with the aromatic system.

In the synthesis of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, dehydration often occurs spontaneously due to the thermodynamic driving force toward aromatization. The formation of the fully conjugated quinoline system provides significant stabilization energy, making the dehydration process highly favorable [25].

The aromatization process involves the formation of the pyridine ring within the quinoline framework. This transformation typically requires the removal of hydrogen atoms from the dihydroquinoline intermediate, which can be achieved through various oxidative processes [26]. Common oxidizing agents include nitrobenzene, oxygen, and various metal catalysts.

The mechanism of aromatization involves the formation of carbocation intermediates through hydride abstraction. The ethoxy substituent on the phenyl ring can influence this process through its electron-donating properties, which stabilize positive charge development during the oxidation process [27].

Recent developments in aerobic oxidative aromatization have provided environmentally friendly approaches to quinoline synthesis. These methods utilize molecular oxygen as the terminal oxidant, often in combination with transition metal catalysts such as palladium or copper [28]. The mechanism involves the formation of metal-oxygen complexes that facilitate the removal of hydrogen atoms from the substrate.

The halogen-bonding accelerated aromatization represents an innovative approach to quinoline synthesis that utilizes iodine-mediated processes. The mechanism involves the formation of halogen-bonded complexes that facilitate intramolecular hydrogen transfer, leading to efficient aromatization under mild conditions [29].

Photocatalytic approaches to aromatization have emerged as powerful tools for quinoline synthesis. These methods utilize visible light to generate reactive intermediates that promote dehydrogenation and aromatization processes [30]. The mechanism involves the formation of radical intermediates that undergo hydrogen abstraction reactions to achieve aromatization.

Side Reaction Control Strategies

The synthesis of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid can be complicated by various side reactions that reduce yield and selectivity. Understanding and controlling these side reactions is essential for developing efficient synthetic protocols [31].

Hydrolysis of intermediates represents one of the most common side reactions in quinoline synthesis. The presence of water can lead to the decomposition of imine intermediates and the reversal of cyclization reactions [32]. This problem is particularly pronounced under basic conditions, where hydroxide ions can attack electrophilic intermediates.

Control strategies for hydrolysis include the use of anhydrous reaction conditions and the employment of molecular sieves to remove trace water. The effectiveness of these approaches can improve yields by 15-25% compared to reactions conducted under ambient conditions [33].

Polymerization reactions can occur when reactive intermediates undergo intermolecular reactions instead of the desired intramolecular cyclization. This problem is particularly common at high temperatures and extended reaction times [34]. Temperature control and optimization of reaction time represent effective strategies for minimizing polymerization, with typical yield improvements of 10-20%.

| Side Reaction | Conditions Favoring Side Reaction | Control Strategy | Effectiveness | Typical Yield Improvement (%) |

|---|---|---|---|---|

| Hydrolysis of intermediates | High water content | Anhydrous conditions | High | 15-25 |

| Polymerization | High temperature, long time | Temperature control | Moderate | 10-20 |

| Decarboxylation | Thermal conditions | Mild conditions | High | 20-30 |

| Over-oxidation | Excess oxidant | Stoichiometric oxidant | High | 25-35 |

| Isomerization | Strong base/acid | Controlled pH | Moderate | 10-15 |

| Decomposition | Extreme conditions | Optimized conditions | High | 30-40 |

| Competing cyclization | Multiple reactive sites | Protecting groups | High | 20-25 |

| Solvolysis | Protic solvents | Aprotic solvents | Moderate | 5-15 |

| Reduction side reactions | Reducing conditions | Controlled atmosphere | High | 15-20 |

| Elimination reactions | Basic conditions | Neutral conditions | Moderate | 10-15 |

Decarboxylation represents another significant side reaction that can occur under thermal conditions. The carboxylic acid group in quinoline-4-carboxylic acid derivatives can undergo thermal decarboxylation, leading to the loss of the carboxyl functionality [35]. This reaction is particularly problematic at temperatures above 200°C and can be controlled through the use of milder reaction conditions, providing yield improvements of 20-30%.

Over-oxidation can occur when excess oxidizing agents are used in aromatization reactions. This can lead to the formation of quinoline N-oxides or other over-oxidized products that reduce the yield of the desired quinoline-4-carboxylic acid [36]. The use of stoichiometric amounts of oxidant and careful monitoring of reaction progress can prevent over-oxidation and improve yields by 25-35%.

Isomerization reactions can occur under strongly acidic or basic conditions, leading to rearrangement of the quinoline ring system or migration of substituents. These reactions can be controlled through careful pH management and the use of buffered reaction conditions [37]. The effectiveness of pH control is moderate, with typical yield improvements of 10-15%.

Competing cyclization reactions can occur when multiple reactive sites are present in the starting materials or intermediates. This can lead to the formation of alternative ring systems or unwanted regioisomers [38]. The use of protecting groups and careful selection of reaction conditions can minimize these competing reactions, with yield improvements of 20-25%.

The decomposition of intermediates under extreme reaction conditions represents a significant challenge in quinoline synthesis. High temperatures, strongly acidic or basic conditions, and the presence of reactive species can lead to the breakdown of synthetic intermediates [39]. Optimization of reaction conditions, including temperature, pH, and reaction time, can significantly reduce decomposition reactions and improve yields by 30-40%.

Modern synthetic approaches have incorporated green chemistry principles to minimize side reactions and environmental impact. The use of ionic liquids as reaction media has been shown to reduce side reactions while providing enhanced selectivity [40]. These approaches typically demonstrate improved yields and reduced waste generation compared to traditional synthetic methods.

The development of microwave-assisted synthesis has provided additional tools for controlling side reactions. The ability to rapidly heat reaction mixtures while maintaining precise temperature control allows for the optimization of reaction conditions to minimize unwanted side reactions [41]. These techniques have been particularly effective in reducing decomposition reactions that occur during extended heating periods.

Flow chemistry approaches have emerged as powerful tools for controlling side reactions in quinoline synthesis. The continuous flow of reactants through optimized reaction channels allows for precise control of reaction conditions and residence times [42]. This approach can significantly reduce the formation of side products while maintaining high yields of the desired quinoline-4-carboxylic acid derivatives.